Pefloxacin Mesylate Dihydrate

Beschreibung

See also: Pefloxacin (has active moiety).

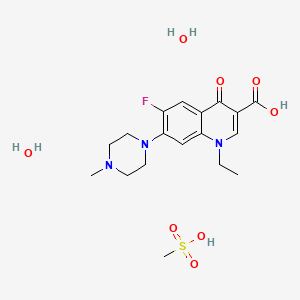

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3.CH4O3S.2H2O/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4;;/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEULAXMUNMRLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28FN3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149676-40-4 | |

| Record name | Pefloxacin mesylate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149676404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxy-1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline monomethanesulphonate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEFLOXACIN MESYLATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX28QC6FU0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pefloxacin Mesylate Dihydrate topoisomerase IV inhibition pathway

An In-Depth Technical Guide to the Topoisomerase IV Inhibition Pathway of Pefloxacin Mesylate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefloxacin is a third-generation synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class.[1] Its efficacy stems from the inhibition of essential bacterial enzymes responsible for DNA replication and transcription.[2][3] This guide provides a detailed examination of the molecular mechanism by which this compound inhibits bacterial topoisomerase IV, a critical enzyme for bacterial survival, particularly in Gram-positive bacteria.[4] We will explore the signaling pathway of inhibition, present quantitative data on its activity, detail relevant experimental protocols, and illustrate key processes with diagrams.

The Critical Role of Topoisomerase IV in Bacteria

Bacterial DNA replication results in two interlinked, or catenated, daughter chromosomes. For cell division to complete, these chromosomes must be separated. This essential decatenation process is primarily managed by Topoisomerase IV, a type II topoisomerase.[3][5][6]

Topoisomerase IV is a heterotetrameric enzyme, composed of two ParC and two ParE subunits (homologous to GyrA and GyrB of DNA gyrase, respectively).[5][7] The enzyme functions by creating a transient double-strand break in one DNA segment, passing another segment through the break, and then resealing the DNA.[7][8] This topological manipulation resolves DNA tangles and unlinks the replicated chromosomes, making Topoisomerase IV an indispensable enzyme and a prime target for antibacterial agents.[9][10]

Molecular Mechanism of Pefloxacin Inhibition

Pefloxacin, like other fluoroquinolones, exerts its bactericidal effect by disrupting the DNA breakage-reunion cycle of Topoisomerase IV.[11] The mechanism is not a simple competitive inhibition but rather the conversion of the enzyme into a cellular toxin.

The key steps are as follows:

-

Formation of a Ternary Complex : Pefloxacin readily penetrates the bacterial cell wall and binds to the complex formed between Topoisomerase IV and the bacterial DNA.[3]

-

Stabilization of the Cleavage Complex : The primary action of Pefloxacin is to stabilize the transient "cleavage complex," where the enzyme has cut the DNA and is covalently attached to the 5' ends of the broken strands.[8][12][13] By binding to this complex, Pefloxacin prevents the enzyme from resealing the double-strand break.[3][11]

-

Generation of Double-Strand Breaks : The stabilization of the cleavage complex leads to an accumulation of double-strand DNA breaks.[7][14]

-

Inhibition of DNA Replication and Cell Death : These breaks block the progression of the DNA replication fork, halting DNA synthesis.[6][7] This triggers a cascade of events, including the induction of the SOS response, ultimately leading to bacterial cell death.[1][6]

While Topoisomerase IV is the primary target in many Gram-positive bacteria like Staphylococcus aureus, DNA gyrase is often the primary target in Gram-negative bacteria.[2][4][15] However, Pefloxacin acts on both enzymes, contributing to its broad-spectrum activity.[16]

Quantitative Analysis of Inhibition

The potency of a fluoroquinolone against Topoisomerase IV is often quantified by its 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. Another important metric is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

The following table summarizes MIC values for Pefloxacin against various bacterial species and comparative IC₅₀ values for other fluoroquinolones against Topoisomerase IV.

| Compound | Organism / Enzyme | Assay Type | Value | Reference |

| Pefloxacin | Salmonella spp. | MIC₅₀ / MIC₉₀ | 0.12 / 1.0 mg/L | [1] |

| Pefloxacin | Shigella spp. | MIC₅₀ / MIC₉₀ | 0.06 / 0.06 mg/L | [1] |

| Pefloxacin | Yersinia spp. | MIC₅₀ / MIC₉₀ | 0.12 / 0.25 mg/L | [1] |

| Pefloxacin | Pseudomonas aeruginosa | MIC Range | 1 - 4 mg/L | [1] |

| Pefloxacin | Staphylococcus aureus | MIC Range | 0.125 - 0.5 mg/L | [1] |

| Pefloxacin | Helicobacter pylori | MIC Range | 1 - 8 µg/mL | [4] |

| Ciprofloxacin | S. aureus Topoisomerase IV | IC₅₀ | 3.0 µM | [17] |

| Ciprofloxacin | E. faecalis Topoisomerase IV | IC₅₀ | 9.30 µg/ml | [18] |

| Levofloxacin | E. faecalis Topoisomerase IV | IC₅₀ | 8.49 µg/ml | [18] |

| Gatifloxacin | E. faecalis Topoisomerase IV | IC₅₀ | 4.24 µg/ml | [18] |

| Moxifloxacin | S. aureus Topoisomerase IV | IC₅₀ | 1.0 µM | [17] |

Experimental Protocols for Assessing Topoisomerase IV Inhibition

Two primary in vitro assays are used to measure the inhibition of Topoisomerase IV by compounds like Pefloxacin: the DNA cleavage assay and the decatenation assay.

DNA Cleavage Assay

This assay determines a compound's ability to stabilize the enzyme-DNA cleavage complex.

Principle : Topoisomerase IV is incubated with supercoiled plasmid DNA in the presence of the inhibitor. The reaction is stopped with SDS and treated with proteinase K. SDS traps the cleavage complex, and proteinase K digests the enzyme, leaving covalently linked proteins at the break site. The conversion of supercoiled DNA to linear DNA indicates the formation of stable cleavage complexes.[19][20]

Detailed Protocol :

-

Reaction Mixture Preparation : In a microcentrifuge tube, prepare a reaction mix containing 20 nM Topoisomerase IV and 10 nM supercoiled plasmid DNA (e.g., pBR322) in a suitable assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 5 mM MgCl₂). The total volume is typically 50 µL.[21]

-

Inhibitor Addition : Add varying concentrations of Pefloxacin (or a control inhibitor) to the reaction tubes. Include a no-drug control.

-

Incubation : Incubate the reaction mixtures at 37°C for 20-30 minutes to allow for the formation of cleavage complexes.[21]

-

Reaction Termination : Stop the reaction by adding 5 µL of 5% SDS and 5 µL of 250 mM EDTA. This traps the enzyme covalently bound to the DNA.[21]

-

Protein Digestion : Add Proteinase K (e.g., 2 µL of 10 mg/mL stock) and incubate at 45°C for 45 minutes to digest the Topoisomerase IV protein.[19][21]

-

DNA Purification : Purify the DNA from the reaction mixture using a standard PCR clean-up kit.

-

Analysis : Analyze the DNA products by running them on a 1% agarose gel containing ethidium bromide. Visualize the DNA under UV light.

-

Interpretation : An increase in the linear DNA band with increasing drug concentration indicates stabilization of the cleavage complex.

Decatenation Assay

This assay measures the direct catalytic activity of Topoisomerase IV.

Principle : Topoisomerase IV decatenates (unlinks) kinetoplast DNA (kDNA), a large network of interlocked DNA minicircles. In the presence of an inhibitor, this activity is blocked, and the kDNA network fails to resolve into individual minicircles.[22][23]

Detailed Protocol :

-

Reaction Mixture Preparation : In a microcentrifuge tube, prepare a reaction mix containing kDNA (e.g., 200 ng) in a Topoisomerase II reaction buffer.

-

Inhibitor Addition : Add varying concentrations of Pefloxacin to the reaction tubes.

-

Enzyme Addition : Add a sufficient amount of Topoisomerase IV to fully decatenate the kDNA in the no-drug control.

-

Incubation : Incubate the reaction at 37°C for 30 minutes.[23]

-

Reaction Termination : Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).

-

Analysis : Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Interpretation : In the absence of an inhibitor, the kDNA will be resolved into fast-migrating minicircles. In the presence of an effective inhibitor, the kDNA will remain as a complex network that stays in the well or migrates very slowly. The IC₅₀ is the drug concentration that inhibits 50% of the decatenation activity.[17][24]

Mechanisms of Resistance

The clinical efficacy of fluoroquinolones can be compromised by bacterial resistance. The most common mechanism is target-mediated resistance, which involves mutations in the genes encoding Topoisomerase IV and/or DNA gyrase.[12][14] For Topoisomerase IV, mutations are frequently found in a specific region of the parC gene known as the quinolone resistance-determining region (QRDR).[7][25] These amino acid substitutions, often at positions like Ser-80 and Ala-116 in S. aureus, reduce the binding affinity of Pefloxacin to the enzyme-DNA complex, thereby decreasing the drug's effectiveness.[7][15] High-level resistance often requires mutations in both Topoisomerase IV and DNA gyrase.[7][14]

Conclusion

This compound is a potent antibacterial agent that functions by targeting bacterial type II topoisomerases. Its inhibition of Topoisomerase IV is a critical component of its activity, particularly against Gram-positive bacteria. By stabilizing the Topoisomerase IV-DNA cleavage complex, Pefloxacin induces lethal double-strand breaks in the bacterial chromosome, leading to a cessation of DNA replication and cell death. Understanding this detailed mechanism, the methods to quantify its inhibitory action, and the pathways of resistance is crucial for the effective use of Pefloxacin and for the development of next-generation antibiotics designed to overcome existing resistance challenges.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Pefloxacin Mesilate? [synapse.patsnap.com]

- 4. toku-e.com [toku-e.com]

- 5. Topoisomerase IV - Wikipedia [en.wikipedia.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Topoisomerase IV inhibitors and how do they work? [synapse.patsnap.com]

- 9. Analysis of topoisomerase function in bacterial replication fork movement: Use of DNA microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of topoisomerase IV in partitioning bacterial replicons and the structure of catenated intermediates in DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Compound | AntibioticDB [antibioticdb.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Quinolone resistance mutations in topoisomerase IV: relationship to the flqA locus and genetic evidence that topoisomerase IV is the primary target and DNA gyrase is the secondary target of fluoroquinolones in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pefloxacin - Wikipedia [en.wikipedia.org]

- 17. journals.asm.org [journals.asm.org]

- 18. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. inspiralis.com [inspiralis.com]

- 20. DNA cleavage assay kit [profoldin.com]

- 21. pubcompare.ai [pubcompare.ai]

- 22. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Antibacterial Spectrum of Pefloxacin Mesylate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial spectrum of Pefloxacin Mesylate Dihydrate, a synthetic fluoroquinolone antibiotic. Pefloxacin exhibits broad-spectrum activity against a variety of pathogenic bacteria by inhibiting essential enzymes involved in DNA replication.[1][2][3] This document details its mechanism of action, summarizes its in vitro activity through quantitative data, and provides standardized experimental protocols for susceptibility testing.

Mechanism of Action

Pefloxacin, like other fluoroquinolones, exerts its bactericidal effect by targeting and inhibiting two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[4]

-

In Gram-Negative Bacteria: The primary target for pefloxacin is DNA gyrase (a type II topoisomerase).[5][6] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for initiating DNA replication and relieving the torsional stress that occurs as the replication fork unwinds the DNA.[4][6] By inhibiting DNA gyrase, pefloxacin prevents the proper unwinding and replication of DNA.[2][7]

-

In Gram-Positive Bacteria: The main target is topoisomerase IV .[5][6] This enzyme's primary role is to separate the interlinked daughter DNA molecules (catenanes) following a round of replication.[4] Inhibition of topoisomerase IV prevents the segregation of the newly replicated chromosomes into the daughter cells, thereby halting cell division.[5]

The binding of pefloxacin to the enzyme-DNA complex stabilizes it, leading to double-strand breaks in the bacterial chromosome.[4] This irreversible DNA damage triggers a cascade of events, including the induction of the SOS response, which ultimately leads to bacterial cell death.[4][8]

In Vitro Antibacterial Spectrum

Pefloxacin demonstrates a broad spectrum of activity, particularly against Gram-negative aerobes and many Gram-positive cocci.[1][] Its efficacy varies among different bacterial groups.

Gram-Negative Bacteria

Pefloxacin exhibits excellent activity against the Enterobacteriaceae family and other Gram-negative aerobes.[10][11] It is highly active against species such as Escherichia coli, Salmonella, Shigella, and Enterobacter cloacae.[12] Its activity against Pseudomonas aeruginosa is notable, although some other fluoroquinolones like ciprofloxacin may be more potent.[12][13]

Gram-Positive Bacteria

Pefloxacin is active against staphylococci, including oxacillin-resistant strains of Staphylococcus aureus.[3][12] Its activity against streptococci, including Streptococcus pneumoniae and enterococci, is considerably lower.[12][13]

Anaerobic and Atypical Bacteria

The activity of first and second-generation fluoroquinolones, including pefloxacin, against anaerobic bacteria is generally low.[11] For instance, Bacteroides fragilis is often moderately resistant.[13][14] Pefloxacin has reported activity against some atypical pathogens like Mycoplasma species.[5]

Quantitative Susceptibility Data

The in vitro potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Pefloxacin Against Gram-Negative Bacteria

| Bacterial Species | No. of Strains | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Enterobacteriaceae (Family) | 500 | - | 0.25 - 1.0 | - |

| Escherichia coli | - | - | 0.12 - 0.25 | - |

| Klebsiella pneumoniae | - | - | 0.5 - 1.0 | - |

| Enterobacter cloacae | - | - | 0.25 | - |

| Salmonella spp. | - | - | 0.25 | - |

| Shigella spp. | - | - | 0.25 | - |

| Proteus spp. (indole +) | - | - | 0.25 | - |

| Pseudomonas aeruginosa | 52 | - | 2.5 - 4.0 | 0.25 - 4.0 |

| Haemophilus influenzae | - | - | - | 0.008 - 0.06 |

| Neisseria gonorrhoeae | - | - | - | 0.016 - 0.12 |

| Acinetobacter spp. | - | - | - | 0.03 - 2.0 |

| Aeromonas spp. | - | - | - | 0.008 - 0.03 |

| Data compiled from multiple sources.[3][10][12][13][14][15] |

Table 2: In Vitro Activity of Pefloxacin Against Gram-Positive Bacteria

| Bacterial Species | No. of Strains | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Staphylococcus aureus | 100 | - | 0.4 - 0.5 | 0.12 - 1.0 |

| Streptococcus pneumoniae | 37 | - | 4.0 | 4.0 - 32.0 |

| Streptococcus faecalis (Enterococcus) | 37 | - | 4.0 | 4.0 - 32.0 |

| Helicobacter pylori | - | - | - | 1.0 - 8.0 |

| Data compiled from multiple sources.[3][5][12][13][15] |

Experimental Protocols

Standardized methods are crucial for determining the susceptibility of bacteria to antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines.[16][17]

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a reference standard for determining MIC values.[16][18]

Protocol: Broth Microdilution Method

-

Prepare Inoculum: a. Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate. b. Transfer colonies to a tube with sterile broth (e.g., Mueller-Hinton Broth). c. Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Prepare Antibiotic Dilutions: a. Prepare a stock solution of this compound. b. Perform a two-fold serial dilution of the antibiotic in a 96-well microtiter plate using the appropriate broth to cover the desired concentration range. Each well will typically contain 100 µL of the diluted antibiotic.

-

Inoculation and Incubation: a. Inoculate each well of the microtiter plate with 10 µL of the standardized bacterial suspension. b. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only). c. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Interpret Results: a. Following incubation, examine the plate for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Determination

The MBC test is performed after an MIC test to determine the lowest concentration of an antibiotic that kills ≥99.9% of the initial bacterial inoculum.[13][14]

Protocol: MBC Determination

-

Perform MIC Test: Complete the MIC determination as described above.

-

Subculture: a. From the wells showing no visible growth (the MIC well and at least two more concentrated wells), take a fixed volume (e.g., 5-10 µL) of the broth. b. Spot-inoculate the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar) that does not contain any antibiotic.

-

Incubation: Incubate the agar plate at 35-37°C for 18-24 hours, or until growth is visible in the growth control subculture.

-

Interpret Results: a. After incubation, count the number of colonies on each spot. b. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. The comparative in-vitro activity of pefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. toku-e.com [toku-e.com]

- 6. EUCAST: MIC Determination [eucast.org]

- 7. academicjournals.org [academicjournals.org]

- 8. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Minimum Bactericidal Concentration (MBC) Assay [bio-protocol.org]

- 11. In vitro activity of pefloxacin against gram-negative and gram-positive bacteria in comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In-vitro activity of pefloxacin compared to other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. microchemlab.com [microchemlab.com]

- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 17. EUCAST: Bacteria [eucast.org]

- 18. downloads.regulations.gov [downloads.regulations.gov]

Efficacy of Pefloxacin Mesylate Dihydrate Against Gram-negative Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pefloxacin, a synthetic fluoroquinolone antibiotic, exhibits potent bactericidal activity against a broad spectrum of Gram-negative bacteria. This technical guide provides an in-depth analysis of the efficacy of Pefloxacin Mesylate Dihydrate, focusing on its mechanism of action, in vitro and in vivo activity, and the development of bacterial resistance. Quantitative data from numerous studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of critical pathways are provided to support further research and development in the field of antimicrobial agents.

Mechanism of Action

Pefloxacin's bactericidal effect stems from its ability to inhibit essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] In Gram-negative bacteria, DNA gyrase is the primary target.[1][3]

Pefloxacin binds to the enzyme-DNA complex, trapping it and leading to the formation of double-stranded DNA breaks. This disruption of DNA replication and repair processes ultimately results in bacterial cell death.[4]

The following diagram illustrates the signaling pathway of pefloxacin's action in Gram-negative bacteria.

Caption: Pefloxacin's mechanism of action in Gram-negative bacteria.

In Vitro Efficacy

The in vitro activity of pefloxacin has been extensively evaluated against a wide range of Gram-negative pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro potency of an antibiotic. The MIC90, the concentration at which 90% of isolates are inhibited, is a commonly used metric for comparing the activity of different antibiotics.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC90 values of pefloxacin against various Gram-negative bacteria as reported in several studies.

| Gram-negative Pathogen | Number of Strains | Pefloxacin MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | 500 | 0.25 | [5] |

| Klebsiella pneumoniae | 500 | 1.0 | [5] |

| Pseudomonas aeruginosa | 52 | 2.5 | [5] |

| Enterobacter cloacae | 500 | 0.25 | [5] |

| Proteus spp. (indole +) | 500 | 0.25 | [5] |

| Salmonella spp. | 500 | 0.25 | [5] |

| Shigella spp. | 500 | 0.25 | [5] |

| Enterobacteriaceae (overall) | 500 | 0.25 - 1.0 | [5] |

| Various Gram-negative aerobes | 310 | 0.03 - 4.0 | [6] |

In Vivo Efficacy

Animal models of infection are crucial for evaluating the in vivo efficacy of antibiotics. The neutropenic mouse thigh infection model is a well-established model for assessing the activity of antimicrobial agents against localized infections.

Animal Model Efficacy Data

The following table presents a summary of the in vivo efficacy of pefloxacin in animal models.

| Pathogen | Animal Model | Key Efficacy Parameter | Result | Reference(s) |

| Escherichia coli | Rabbit Meningitis | Bacterial Killing Rate (log10 CFU/mL/h) | -0.77 (at 30 mg/kg/h) | [7] |

| Pseudomonas aeruginosa | Neutropenic Guinea Pig Pneumonia | Survival & Bacterial Load | Highly effective in increasing survival and decreasing bacterial counts in the lungs. | [8] |

| Klebsiella pneumoniae | Irradiated Mouse Sepsis | Survival | 75% survival with pefloxacin treatment vs. 25% in untreated controls. | [9] |

| Staphylococcus aureus (for comparison) | Mouse Abscess | ED50 (oral) | Pefloxacin > Ciprofloxacin | [10] |

Mechanisms of Resistance

The emergence of resistance to fluoroquinolones, including pefloxacin, is a significant clinical concern. The primary mechanisms of resistance in Gram-negative bacteria involve:

-

Target-site mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. These mutations reduce the binding affinity of pefloxacin to its targets.

-

Efflux pumps: Overexpression of multidrug resistance (MDR) efflux pumps that actively transport pefloxacin out of the bacterial cell, thereby reducing its intracellular concentration.

-

Plasmid-mediated resistance: Acquisition of plasmids carrying qnr genes, which produce proteins that protect DNA gyrase from quinolone binding, or genes encoding aminoglycoside acetyltransferases that can also modify fluoroquinolones.

The following diagram illustrates the primary mechanisms of resistance to pefloxacin in Gram-negative bacteria.

Caption: Mechanisms of pefloxacin resistance in Gram-negative bacteria.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or CAMHB)

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Antibiotic Dilutions: Perform serial twofold dilutions of the pefloxacin stock solution in CAMHB directly in the microtiter plate to achieve the desired final concentration range.

-

Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of pefloxacin that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay determines the rate of bacterial killing by an antibiotic over time.

Materials:

-

Flasks or tubes with CAMHB

-

This compound at desired concentrations (e.g., 1x, 2x, 4x MIC)

-

Bacterial inoculum adjusted to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL

-

Shaking incubator (35°C ± 2°C)

-

Agar plates for viable counts

-

Sterile saline for dilutions

Procedure:

-

Inoculation: Add the standardized bacterial inoculum to flasks containing pre-warmed CAMHB with the desired concentrations of pefloxacin and a growth control flask without antibiotic.

-

Incubation: Incubate the flasks in a shaking incubator to ensure aeration.

-

Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

-

Viable Counts: Perform serial dilutions of the samples in sterile saline and plate onto agar plates.

-

Incubation and Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal.[11]

Neutropenic Mouse Thigh Infection Model

This model is used to evaluate the in vivo efficacy of antibiotics.

Materials:

-

Female mice (e.g., ICR or Swiss Webster)

-

Cyclophosphamide for inducing neutropenia

-

Gram-negative bacterial pathogen of interest

-

This compound for injection

-

Sterile saline

-

Tissue homogenizer

-

Agar plates for bacterial enumeration

Procedure:

-

Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.

-

Infection: On day 0, inject a standardized inoculum of the bacterial pathogen intramuscularly into the thigh of each mouse.

-

Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with pefloxacin administered via a relevant route (e.g., subcutaneous or intravenous injection) at various dose levels. A control group receives a vehicle.

-

Euthanasia and Tissue Collection: At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice and aseptically remove the infected thigh muscle.

-

Bacterial Load Determination: Homogenize the thigh tissue in a known volume of sterile saline, perform serial dilutions, and plate on appropriate agar to determine the number of CFU per gram of tissue.

-

Data Analysis: Compare the bacterial load in the thighs of treated mice to that of the control group to determine the reduction in bacterial burden.

Preclinical Development Workflow

The evaluation of a new antibiotic like pefloxacin typically follows a structured preclinical development workflow.

The following diagram outlines a typical workflow for assessing the efficacy of an antimicrobial agent.

References

- 1. Conditions required for the bactericidal activity of fleroxacin and pefloxacin against Escherichia coli KL 16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. ICI Journals Master List [journals.indexcopernicus.com]

- 4. researchgate.net [researchgate.net]

- 5. In-vitro activity of pefloxacin compared to other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monotherapy with pefloxacin in multidrug-resistant nosocomial gram-negative bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of pefloxacin in experimental Escherichia coli meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activities of pefloxacin and ciprofloxacin in experimentally induced Pseudomonas pneumonia in neutropenic guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinolone therapy of Klebsiella pneumoniae sepsis following irradiation: comparison of pefloxacin, ciprofloxacin, and ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative efficacy of pefloxacin and six other antimicrobial agents on Staphylococcus aureus experimental abscesses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Chemical structure and properties of Pefloxacin Mesylate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for Pefloxacin Mesylate Dihydrate.

Chemical Structure and Identification

Pefloxacin is a third-generation synthetic fluoroquinolone antibiotic, an analog of norfloxacin.[1] It is the dihydrate mesylate salt of pefloxacin.

Chemical Name: 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, methanesulfonic acid, dihydrate[2]

Molecular Formula: C₁₇H₂₀FN₃O₃ · CH₄O₃S · 2H₂O[3][4]

Chemical Structure:

Caption: Chemical Structure of Pefloxacin

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 465.49 g/mol | [3][4] |

| CAS Number | 149676-40-4 | [3][4] |

| Appearance | Cream-colored powder | [3] |

| Melting Point | 271°C | [3] |

| pKa (Strongest Acidic) | 5.55 | [5] |

| pKa (Strongest Basic) | 7.01 | [5] |

| Solubility | ||

| Water | Freely soluble (50 mg/mL) | [4][6] |

| DMSO | ~5 mg/mL | [7] |

| Dimethylformamide | ~3 mg/mL | [7] |

| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [7] |

| pH (in aqueous solution) | 3.5-4.5 | [3] |

Spectroscopic Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound exhibits characteristic absorbance maxima in the UV region.

| Solvent | λmax (nm) | Reference(s) |

| Simulated Tear Fluid (pH 7.4) | 272 | [8] |

| Not Specified | 280, 318, 332 | [7] |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (ketone) | ~1680 |

| C=O stretch (carboxylic acid) | ~1710 |

| C=C stretch (aromatic) | 1600-1450 |

| C-N stretch | 1350-1000 |

| C-F stretch | 1400-1000 |

| S=O stretch (mesylate) | ~1250 and ~1060 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data with complete peak assignments for this compound are not available in the public domain literature. However, analysis of the structure allows for the prediction of expected chemical shift regions for different protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry of Pefloxacin would likely show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern would be characteristic of the fluoroquinolone core, with potential cleavages at the piperazine ring and loss of small molecules like water and carbon dioxide.[9]

Mechanism of Action

Pefloxacin is a bactericidal agent that functions by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9][10]

-

In Gram-negative bacteria , the primary target is DNA gyrase.[10] Inhibition of this enzyme prevents the negative supercoiling of bacterial DNA, which is crucial for DNA replication and transcription.[9]

-

In Gram-positive bacteria , the primary target is topoisomerase IV.[10] This enzyme is responsible for separating interlinked daughter DNA molecules following replication; its inhibition prevents cell division.[9]

The dual inhibition of these enzymes leads to strand breakage in the bacterial chromosome, ultimately resulting in bacterial cell death.[9][10]

Caption: Mechanism of Action of Pefloxacin

Experimental Protocols

Synthesis of this compound

The following protocol is based on a patented synthesis method.[11]

Materials:

-

Norfloxacin

-

Solid formaldehyde

-

Formic acid (85%)

-

Methanesulfonic acid

-

Ethanol (83%)

-

Activated carbon

Procedure:

-

Methylation: In a reaction flask, add formic acid and solid formaldehyde. With stirring, add norfloxacin in portions.

-

Slowly heat the mixture to 72°C and maintain reflux for 1.5 hours.

-

Increase the temperature to 95°C and maintain reflux for 6.5 hours.

-

Work-up: After cooling, evaporate the reaction mixture under reduced pressure. Add water and distill four times to remove residual formic acid and formaldehyde.

-

Cool the residue to 25-30°C and add 83% ethanol.

-

Salt Formation: With stirring, add methanesulfonic acid.

-

Heat the mixture to 75°C and reflux for 1.5 hours.

-

Crystallization and Purification: Slowly cool the solution to 0-3°C and collect the precipitate by suction filtration.

-

To the collected product, add 83% ethanol and heat until a clear solution is obtained.

-

Add activated carbon and heat for 1 hour before hot filtration.

-

Slowly cool the filtrate to 0-3°C and collect the crystals by suction filtration.

-

Dry the final product in an oven at 40°C to obtain this compound.

Caption: Synthetic Workflow for this compound

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is adapted from a validated method for the determination of pefloxacin in bulk material and tablets.[2]

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., Shim-pack CLC-ODS)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Phosphoric acid

-

Potassium hydroxide

-

Water (HPLC grade)

-

This compound reference standard

-

Acetaminophen (internal standard)

Procedure:

-

Mobile Phase Preparation: Prepare a 0.025 M phosphoric acid solution. The mobile phase consists of acetonitrile and 0.025 M phosphoric acid (13:87, v/v). Adjust the pH to 2.9 with potassium hydroxide. Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of this compound and acetaminophen (internal standard) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.125 µg/mL to 12 µg/mL.

-

Sample Preparation (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of pefloxacin and dissolve it in the mobile phase. Sonicate to ensure complete dissolution. Filter the solution before injection.

-

Chromatographic Conditions:

-

Column: C18

-

Mobile Phase: Acetonitrile : 0.025 M Phosphoric Acid (13:87, v/v), pH 2.9

-

Flow Rate: 1 mL/min

-

Detection Wavelength: 275 nm

-

Injection Volume: 20 µL

-

Temperature: Ambient

-

-

Analysis: Inject the standard solutions and sample solutions into the HPLC system.

-

Quantification: Identify and integrate the peaks for pefloxacin and the internal standard. Construct a calibration curve by plotting the peak area ratio (pefloxacin/internal standard) against the concentration of the standard solutions. Determine the concentration of pefloxacin in the sample solutions from the calibration curve.

UV-Vis Spectrophotometric Analysis

This protocol is based on a validated method for the quantitative determination of Pefloxacin Mesylate in bulk form.[8]

Instrumentation:

-

UV-Vis spectrophotometer with matched quartz cells (1 cm path length)

Reagents:

-

Simulated Tear Fluid (STF), pH 7.4 (or other suitable solvent)

-

This compound reference standard

Procedure:

-

Solvent Preparation (Simulated Tear Fluid, pH 7.4): Dissolve sodium chloride (0.670 g), sodium bicarbonate (0.200 g), and calcium chloride dihydrate (0.008 g) in distilled water. Adjust the final weight to 100 g with distilled water and confirm the pH is 7.4.

-

Standard Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the chosen solvent to prepare a stock solution (e.g., 100 µg/mL).

-

Determination of Absorption Maximum (λmax): Dilute the stock solution to an appropriate concentration (e.g., 18 µg/mL). Scan the solution in the UV-Vis spectrophotometer over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). Use the solvent as a blank.

-

Calibration Curve Preparation: Prepare a series of working standard solutions with concentrations ranging from 0.5 to 20 µg/mL by diluting the stock solution with the solvent.

-

Measurement: Measure the absorbance of each working standard solution at the determined λmax.

-

Quantification: Plot a calibration curve of absorbance versus concentration. The concentration of an unknown sample can be determined by measuring its absorbance at λmax and interpolating the concentration from the calibration curve.

Minimum Inhibitory Concentration (MIC) Determination

The following is a general protocol for determining the MIC of this compound against a bacterial strain (e.g., E. coli) using the broth microdilution method.

Materials:

-

This compound

-

Bacterial strain (e.g., E. coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a standardized inoculum density (e.g., approximately 5 x 10⁵ CFU/mL), which can be estimated by adjusting the optical density at 600 nm (OD₆₀₀).

-

Preparation of Antibiotic Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform a serial two-fold dilution of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the antibiotic dilutions.

-

Controls: Include a positive control well (inoculum in MHB without antibiotic) and a negative control well (MHB only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD₆₀₀ of each well.

Antimicrobial Spectrum

Pefloxacin is a broad-spectrum antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria.[5]

| Bacterial Species | MIC₉₀ (mg/L) | Reference(s) |

| Escherichia coli | 0.12 | [12] |

| Pseudomonas aeruginosa | 4 | [12] |

| Bacteroides fragilis | 16 | [12] |

| Helicobacter pylori | 1 - 8 | [6] |

| Mycoplasma bovis | 8 | [6] |

References

- 1. youtube.com [youtube.com]

- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. protocols.io [protocols.io]

- 7. shd.org.rs [shd.org.rs]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Pefloxacin Mesilate? [synapse.patsnap.com]

- 10. toku-e.com [toku-e.com]

- 11. academic.oup.com [academic.oup.com]

- 12. medchemexpress.com [medchemexpress.com]

Pefloxacin Mesylate Dihydrate: A Technical Overview of its Core Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pefloxacin Mesylate Dihydrate, a synthetic fluoroquinolone antibiotic. This document details its fundamental physicochemical properties, delves into its mechanism of action by inhibiting bacterial DNA gyrase and topoisomerase IV, and provides detailed experimental protocols for key assays relevant to its study.

Core Physicochemical Data

This compound is a third-generation fluoroquinolone antibacterial agent. Its essential identifiers and properties are summarized below for easy reference.

| Property | Value | Citation |

| CAS Number | 149676-40-4 | [1][2][3] |

| Molecular Weight | 465.49 g/mol | [2] |

| Molecular Formula | C₁₇H₂₀FN₃O₃ · CH₄O₃S · 2H₂O | [2] |

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Pefloxacin exerts its bactericidal effects by targeting and inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5][6] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[5]

In Gram-negative bacteria, the primary target for pefloxacin is DNA gyrase.[6] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation and progression of DNA replication.[5] Pefloxacin binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-stranded DNA breaks, ultimately inhibiting DNA synthesis and leading to bacterial cell death.[5]

In Gram-positive bacteria, topoisomerase IV is the preferential target.[6] Topoisomerase IV plays a critical role in the decatenation (separation) of interlinked daughter DNA molecules following replication.[5] By inhibiting this enzyme, pefloxacin prevents the proper segregation of chromosomes into daughter cells, thereby blocking cell division.[4][5]

The dual-targeting mechanism of pefloxacin contributes to its broad spectrum of activity against a wide range of both Gram-positive and Gram-negative bacteria.[4]

Figure 1: Simplified signaling pathway of Pefloxacin's antibacterial action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antibacterial activity of pefloxacin.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of pefloxacin against a specific bacterial strain.

Materials:

-

This compound powder

-

Appropriate solvent for pefloxacin (e.g., sterile deionized water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile tubes and pipettes

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Pefloxacin Stock Solution: Prepare a stock solution of pefloxacin at a concentration of 1280 µg/mL in a suitable solvent.

-

Serial Dilutions:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the pefloxacin stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic). Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of pefloxacin that completely inhibits visible growth of the bacteria.[7]

Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of pefloxacin to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[8]

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed pBR322 DNA

-

5X DNA gyrase assay buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol)

-

10 mM ATP solution

-

Pefloxacin solutions at various concentrations

-

Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE buffer

-

Ethidium bromide

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, assemble the following reaction mixture (20 µL final volume):

-

4 µL of 5X DNA gyrase assay buffer

-

0.5 µg of relaxed pBR322 DNA

-

2 µL of 10 mM ATP

-

Pefloxacin solution (to achieve desired final concentration)

-

Nuclease-free water to bring the volume to 19 µL.

-

-

Enzyme Addition: Add 1 µL of DNA gyrase (1 unit) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.[9]

-

Reaction Termination: Stop the reaction by adding 4 µL of stop buffer/loading dye.[9]

-

Agarose Gel Electrophoresis:

-

Load the entire reaction mixture onto a 1% agarose gel in TAE buffer containing ethidium bromide.

-

Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

-

-

Visualization: Visualize the DNA bands under UV illumination. Inhibition of supercoiling is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control.

Topoisomerase IV Inhibition Assay (Decatenation Assay)

This assay assesses the inhibitory effect of pefloxacin on the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.[10][11][12]

Materials:

-

Purified bacterial topoisomerase IV

-

Kinetoplast DNA (kDNA)

-

5X Topoisomerase IV assay buffer (e.g., 200 mM HEPES-KOH pH 7.6, 50 mM MgCl₂, 500 mM potassium glutamate, 10 mM DTT, 5 mM ATP)

-

Pefloxacin solutions at various concentrations

-

Stop buffer/loading dye

-

Agarose

-

TAE buffer

-

Ethidium bromide

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the following reaction mixture (20 µL final volume):

-

4 µL of 5X topoisomerase IV assay buffer

-

200 ng of kDNA

-

Pefloxacin solution (to achieve desired final concentration)

-

Nuclease-free water to bring the volume to 19 µL.

-

-

Enzyme Addition: Add 1 µL of topoisomerase IV (1 unit) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[10][11]

-

Reaction Termination: Terminate the reaction by adding 4 µL of stop buffer/loading dye.[10][11]

-

Agarose Gel Electrophoresis:

-

Load the reaction mixture onto a 1% agarose gel in TAE buffer containing ethidium bromide.

-

Run the gel to separate the decatenated minicircles from the kDNA network.

-

-

Visualization: Visualize the DNA under UV light. Inhibition of decatenation is observed as a decrease in the amount of released minicircles compared to the no-drug control.[12]

References

- 1. scbt.com [scbt.com]

- 2. toku-e.com [toku-e.com]

- 3. caymanchem.com [caymanchem.com]

- 4. toku-e.com [toku-e.com]

- 5. What is the mechanism of Pefloxacin Mesilate? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. idexx.dk [idexx.dk]

- 8. journals.asm.org [journals.asm.org]

- 9. topogen.com [topogen.com]

- 10. inspiralis.com [inspiralis.com]

- 11. inspiralis.com [inspiralis.com]

- 12. inspiralis.com [inspiralis.com]

Pefloxacin Mesylate Dihydrate: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefloxacin, a third-generation fluoroquinolone antibiotic, exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its efficacy is intrinsically linked to its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug. This technical guide provides an in-depth analysis of the pharmacokinetics and metabolism of Pefloxacin Mesylate Dihydrate, offering valuable insights for researchers and professionals in drug development.

Pharmacokinetic Profile

Pefloxacin is characterized by good oral absorption and extensive tissue penetration.[2][3] The following tables summarize the key pharmacokinetic parameters of pefloxacin in various species, including humans.

Table 1: Key Pharmacokinetic Parameters of Pefloxacin in Humans

| Parameter | Value | Route of Administration | Reference |

| Bioavailability | ~100% | Oral | [1][4] |

| Elimination Half-life (t½) | 8.6 - 12.4 hours | Oral/IV | [2][5][6] |

| Peak Plasma Concentration (Cmax) | 6.6 µg/mL (after 400 mg oral dose) | Oral | [7] |

| Time to Peak Concentration (Tmax) | ~1 hour | Oral | [4] |

| Protein Binding | 20 - 30% | - | [1][5][8] |

| Apparent Total Body Clearance | 106.9 ± 39.2 mL/min (after repeated IV dose) | IV | [9] |

| Renal Clearance | 7.47 ± 2.28 mL/min | IV | [9] |

Table 2: Comparative Pharmacokinetic Parameters of Pefloxacin Across Species

| Species | Half-life (t½) (hours) | Protein Binding (%) | Key Metabolic Notes | Reference |

| Human | 8.6 | 20-30 | Major metabolites are N-oxide and norfloxacin.[5] | [5] |

| Cynomolgus Monkey | - | - | Norfloxacin/pefloxacin ratio in urine is 1.6.[5] | [5] |

| Dog | - | ~19.1 | Extensive biliary excretion as glucuronide conjugate.[5] | [5] |

| Rat | - | ~20.3 | Extensive biliary excretion as glucuronide conjugate.[5] | [5] |

| Mouse | 1.9 | - | Principal urinary compound is unchanged drug.[5] | [5] |

Metabolism of Pefloxacin

The liver is the primary site of pefloxacin metabolism.[4] The metabolic pathways involve N-demethylation to form norfloxacin , an active metabolite, and oxidation to form pefloxacin N-oxide .[4][5][8] Studies have indicated the involvement of the cytochrome P450 enzyme, specifically CYP1A2 , in the metabolism of pefloxacin.[10][11][12]

Metabolic Pathway of Pefloxacin

Excretion of Pefloxacin and its Metabolites

Pefloxacin and its metabolites are eliminated from the body through both renal and biliary routes.[5][6] In humans, a significant portion of the administered dose is recovered in the urine as unchanged drug and its metabolites.[5] Biliary excretion, particularly of the glucuronide conjugate, is also a notable elimination pathway, especially in species like rats and dogs.[5][6]

Table 3: Urinary Excretion of Pefloxacin and its Metabolites in Humans (% of Dose)

| Compound | 24-hour Urinary Recovery (%) | Reference |

| Pefloxacin (Unchanged) | 8.0 - 13.2 | [7][13] |

| Norfloxacin | 12.0 - 20.8 | [7][13] |

| Pefloxacin N-oxide | 13.1 - 19.2 | [7][13] |

| Total Urinary Recovery | ~34 - 58.9 | [5][13] |

Experimental Protocols

Determination of Pefloxacin and its Metabolites in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the simultaneous quantification of pefloxacin and its major metabolite, norfloxacin, in plasma samples.

4.1.1. Sample Preparation (Protein Precipitation)

-

To 1.0 mL of plasma sample in a centrifuge tube, add 2.0 mL of acetonitrile.

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge the mixture at 5000 rpm for 10 minutes.[4]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 0.5 mL of the mobile phase.[4]

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.[4]

4.1.2. Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A reversed-phase C18 column (e.g., Shim-pack CLC-ODS, 4µm Novapak C18).[4][14]

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.025 M phosphoric acid, adjusted to pH 2.9 with KOH) in a ratio of approximately 13:87 (v/v).[4] An alternative is a mixture of methanol and 0.25 M ammonium acetate solution (30:70 v/v), adjusted to pH 4.8 with citric acid.[15]

-

Detection:

-

Internal Standard: Acetaminophen or Pipemidic acid can be used as an internal standard.[4][15]

4.1.3. Quantification

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

The concentration of pefloxacin and norfloxacin in the plasma samples is determined by interpolating their peak area ratios from the calibration curve.

Determination of Plasma Protein Binding by Equilibrium Dialysis

This protocol describes a standard equilibrium dialysis method to determine the extent of pefloxacin binding to plasma proteins.

4.2.1. Materials

-

96-well equilibrium dialysis apparatus with a semi-permeable membrane (MWCO 12-14 kDa).[16]

-

Human plasma.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Pefloxacin stock solution.

4.2.2. Procedure

-

Spike human plasma with pefloxacin to a final concentration of 10 µM.

-

Pipette 200 µL of the spiked plasma into one chamber of the dialysis cell.

-

Add 400 µL of PBS to the adjacent buffer chamber of the same cell.[17]

-

Seal the dialysis unit and incubate at 37°C with gentle shaking (e.g., 25 rpm) for at least 4 hours to allow the system to reach equilibrium.[17][18]

-

After incubation, collect samples from both the plasma and buffer chambers.

-

Analyze the concentration of pefloxacin in both samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

4.2.3. Calculation The percentage of protein binding is calculated using the following formula:

% Protein Binding = [ (Cplasma - Cbuffer) / Cplasma ] * 100

Where:

-

Cplasma is the concentration of pefloxacin in the plasma chamber at equilibrium.

-

Cbuffer is the concentration of pefloxacin in the buffer chamber at equilibrium.

Experimental and Logical Workflow Diagrams

Pharmacokinetic Study Workflow

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and metabolism of this compound. The compiled data and experimental protocols offer a valuable resource for scientists and researchers involved in the study and development of this important antibiotic. A thorough understanding of its ADME properties is crucial for optimizing dosing regimens, predicting potential drug interactions, and ensuring its safe and effective use in clinical practice.

References

- 1. Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma [journals.mums.ac.ir]

- 2. Pefloxacin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. ijbms.mums.ac.ir [ijbms.mums.ac.ir]

- 5. Absorption, distribution, metabolic fate, and elimination of pefloxacin mesylate in mice, rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of pefloxacin and its interaction with cyclosporin A, a P-glycoprotein modulator, in rat blood, brain and bile, using simultaneous microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and tissue penetration of orally administered pefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-performance liquid chromatography of pefloxacin and its main active metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of pefloxacin after repeated intravenous and oral administration (400 mg bid) in young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urinary Excretion and Bactericidal Activities of a Single Oral Dose of 400 Milligrams of Fleroxacin versus a Single Oral Dose of 800 Milligrams of Pefloxacin in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of pefloxacin and its main active metabolite in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A HPLC method for determining pefloxacin in plasma and its applica-tion on bioavailability study in healthy volunteers [journal11.magtechjournal.com]

- 16. enamine.net [enamine.net]

- 17. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]

- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

In Vitro Activity of Novel Pefloxacin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of novel derivatives of pefloxacin, a synthetic broad-spectrum fluoroquinolone antibiotic. The document details the synthesis, experimental evaluation, and mechanistic insights into these new compounds, offering valuable information for the development of next-generation antimicrobial agents.

Data Presentation: In Vitro Antibacterial Activity

The antibacterial efficacy of newly synthesized pefloxacin derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The primary methods used for assessing this activity are the Agar Well Diffusion method and the Kirby-Bauer disc diffusion method, which measure the zone of inhibition around the test compound. For a more quantitative measure, Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, are also determined.

Pefloxacin Hydrazone Derivatives

A series of novel pefloxacin hydrazone derivatives have been synthesized and evaluated for their antibacterial activity. The zones of inhibition against various bacterial strains are presented in Table 1.

| Compound ID | Derivative Substitution | S. aureus (mm) | B. subtilis (mm) | B. sphaericus (mm) | M. luteus (mm) | E. coli (mm) | P. aeruginosa (mm) |

| 5a | 4-Methoxy | 22 | 23 | 21 | 22 | 19 | 18 |

| 5b | 4-Chloro | 20 | 22 | 20 | 21 | 18 | 17 |

| 5c | 4-Nitro | 23 | 24 | 22 | 23 | 20 | 19 |

| 5d | 2-Chloro | 21 | 23 | 21 | 22 | 19 | 18 |

| 5e | 2,4-Dichloro | 24 | 25 | 23 | 24 | 21 | 20 |

| 5f | 3,4,5-Trimethoxy | 25 | 26 | 24 | 25 | 22 | 21 |

| 5g | 4-Hydroxy-3-methoxy | 22 | 23 | 21 | 22 | 19 | 18 |

| 5h | 4-Dimethylamino | 23 | 24 | 22 | 23 | 20 | 19 |

| 5i | 2-Hydroxy | 21 | 22 | 20 | 21 | 18 | 17 |

| 5j | 3-Ethoxy-4-hydroxy | 22 | 23 | 21 | 22 | 19 | 18 |

| 5k | 4-Hydroxy | 21 | 22 | 20 | 21 | 18 | 17 |

| 5l | Furan-2-aldehyde | 20 | 21 | 19 | 20 | 17 | 16 |

| 5m | Thiophen-2-aldehyde | 20 | 21 | 19 | 20 | 17 | 16 |

| 5n | 4-Methyl | 24 | 25 | 23 | 24 | 21 | 20 |

| Ciprofloxacin | Standard | 26 | 28 | 27 | 28 | 25 | 24 |

Data synthesized from Tejeswara Rao Allaka et al., Medicinal Chemistry Research, 2016.

Selected pefloxacin hydrazone derivatives were further evaluated to determine their Minimum Inhibitory Concentration (MIC) values.

| Compound ID | Derivative Substitution | MIC (µM) against S. aureus |

| 5a | 4-Methoxy | 27.0 |

| 5c | 4-Nitro | 81.2 |

| 5g | 4-Hydroxy-3-methoxy | 27.2 |

| 5h | 4-Dimethylamino | 42.5 |

Data synthesized from Tejeswara Rao Allaka et al., Medicinal Chemistry Research, 2016.

Metal-Based Pefloxacin Complexes

The complexation of pefloxacin with various metal ions has been explored as a strategy to enhance its antibacterial properties. The in vitro antibacterial activity of these metal-based complexes was assessed using the Kirby-Bauer disc diffusion method.

| Compound ID | Metal Ion | B. subtilis (mm) | S. pneumoniae (mm) | S. aureus (mm) | E. coli (mm) | P. aeruginosa (mm) |

| [Mg(F2)(H₂O)Cl]·2H₂O | Mg(II) | 18 | 18 | 22 | 15 | 18 |

| [Ca(F2)(H₂O)Cl]·3H₂O | Ca(II) | 16 | 16 | 21 | 14 | 17 |

| [Zn(F2)(H₂O)Cl] | Zn(II) | 17 | 17 | 23 | 16 | 19 |

| [Fe(F2)(H₂O)₂Cl₂]·Cl·2H₂O | Fe(III) | 15 | 15 | 19 | 13 | 16 |

| Streptomycin | Standard | 18 | 18 | 20 | 22 | 27 |

F2 represents Pefloxacin. Data synthesized from Almehizia et al., Crystals, 2023.[1]

Experimental Protocols

Detailed methodologies for the synthesis of novel pefloxacin derivatives and the subsequent evaluation of their in vitro antibacterial activity are provided below.

Synthesis of Pefloxacin Hydrazone Derivatives

The synthesis of pefloxacin hydrazone derivatives involves a two-step process:

-

Esterification of Pefloxacin: Pefloxacin is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield pefloxacin methyl ester.

-

Hydrazinolysis and Condensation: The pefloxacin methyl ester is then refluxed with hydrazine hydrate in methanol to form pefloxacin acid hydrazide. This intermediate is subsequently condensed with various aromatic aldehydes in ethanol at ambient temperature to yield the final pefloxacin hydrazone derivatives.

Synthesis of Metal-Based Pefloxacin Complexes

The general procedure for the synthesis of metal-based pefloxacin complexes is as follows:

-

A solution of the corresponding metal chloride (e.g., MgCl₂, CaCl₂, ZnCl₂, FeCl₃·6H₂O) in a water:methanol (1:1) solvent is prepared.

-

A methanolic solution of pefloxacin is gradually added to the metal salt solution.

-

The pH of the mixture is adjusted to neutral (pH 7-8) using a 5% NH₃ solution.

-

The reaction mixture is stirred at 60–70 °C.

-

The resulting precipitate is filtered, washed, and dried to obtain the final metal-pefloxacin complex.

Antimicrobial Susceptibility Testing

-

Preparation of Inoculum: A standardized bacterial suspension is prepared by adjusting the turbidity to match the 0.5 McFarland standard.

-

Inoculation of Agar Plates: The surface of Mueller-Hinton Agar (MHA) plates is uniformly inoculated with the bacterial suspension using a sterile cotton swab to create a lawn of bacteria.

-

Well Preparation: Wells of 6-8 mm in diameter are punched into the agar using a sterile cork borer.

-

Application of Test Compounds: A specific volume (e.g., 100 µL) of the dissolved pefloxacin derivative is added to each well. A standard antibiotic (e.g., ciprofloxacin) and the solvent are used as positive and negative controls, respectively.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

-

Preparation of Inoculum and Inoculation of Plates: This follows the same procedure as the agar well diffusion method.

-

Application of Discs: Sterile paper discs impregnated with a standard concentration of the test compound are placed on the surface of the inoculated MHA plates using sterile forceps.

-

Incubation: The plates are incubated under the same conditions as the agar well diffusion method.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc is measured. The results are interpreted as susceptible, intermediate, or resistant based on standardized charts.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for pefloxacin and its derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for DNA replication, repair, and recombination.

-

In Gram-negative bacteria , the primary target is DNA gyrase, which introduces negative supercoils into the DNA.

-

In Gram-positive bacteria , topoisomerase IV is the main target, responsible for decatenating replicated chromosomes.

The inhibition of these enzymes by pefloxacin derivatives leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks. This DNA damage triggers the bacterial SOS response , a complex signaling pathway that attempts to repair the DNA damage. However, if the damage is too extensive, this pathway can lead to programmed cell death (apoptosis) in the bacteria.

Visualizations

Experimental Workflow

Mechanism of Action and Induction of SOS Response

References

Methodological & Application

Application Note: UV Spectrophotometry for Piacofloxacin Mesylate Dihydrate Concentration Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefloxacin, a third-generation fluoroquinolone antibiotic, is widely used for its broad-spectrum activity against both gram-positive and gram-negative bacteria. Accurate and precise quantification of Pefloxacin Mesylate Dihydrate is crucial in pharmaceutical formulations and for quality control purposes. This application note details a simple, rapid, and cost-effective UV spectrophotometric method for the determination of this compound. The method has been validated according to the International Conference on Harmonization (ICH) Q2B guidelines, ensuring its suitability for routine analysis.[1][2]

Principle

The method is based on the measurement of the ultraviolet absorption of this compound in a suitable solvent. The concentration of the drug is directly proportional to its absorbance at a specific wavelength (λmax), as described by the Beer-Lambert law.

Instrumentation and Materials

-

Instrumentation: A UV-visible double beam spectrophotometer with a spectral bandwidth of 0.1 nm and 1 cm matched quartz cells is required.[1]

-

Materials: this compound reference standard, sodium chloride, sodium bicarbonate, calcium chloride dihydrate, glacial acetic acid, and distilled water are necessary for this protocol.

Experimental Protocols

Method 1: Using Simulated Tear Fluid (pH 7.4)

This method is particularly useful for the analysis of this compound in ophthalmic formulations.

1. Preparation of Simulated Tear Fluid (STF), pH 7.4

-

Dissolve 0.670 g of sodium chloride, 0.200 g of sodium bicarbonate, and 0.008 g of calcium chloride dihydrate in a small volume of distilled water.[1]

-

Sonicate the solution for 10 minutes.[1]

-

Adjust the final weight to 100 g with distilled water and confirm the pH is 7.4.[1]

2. Determination of Maximum Absorbance (λmax)

-

Prepare a stock solution of this compound (1 mg/mL) by dissolving 50 mg of the reference standard in 50 mL of STF (pH 7.4).[1]

-

From this stock solution, prepare a working solution of 100 µg/mL by diluting 5 mL to 50 mL with STF.[1]

-

Further, dilute the working solution to obtain a concentration of 18 µg/mL.[1]

-

Scan this solution from 200-400 nm using the UV spectrophotometer with STF as a blank.[1]

-

The wavelength of maximum absorbance (λmax) should be determined. For this compound in STF (pH 7.4), the λmax is observed at 272 nm.[1][2]

3. Preparation of Standard Solutions and Calibration Curve

-

From the 100 µg/mL working solution, prepare a series of standard solutions with concentrations ranging from 0.5 to 20 µg/mL by appropriate dilution with STF.[1]

-

Measure the absorbance of each standard solution at 272 nm using STF as a blank.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear over the specified concentration range.

Method 2: Using 1% v/v Aqueous Glacial Acetic Acid

This method provides an alternative solvent system for the analysis.

1. Preparation of 1% v/v Aqueous Glacial Acetic Acid

-

Carefully add 1 mL of glacial acetic acid to 99 mL of distilled water and mix thoroughly.

2. Determination of Maximum Absorbance (λmax)

-

Prepare a stock solution of this compound (400 µg/mL) by dissolving 40 mg of the reference standard in 100 mL of 1% aqueous acetic acid.

-

Dilute this stock solution to an appropriate concentration for scanning.

-

Scan the solution from 200-400 nm using the UV spectrophotometer with 1% aqueous acetic acid as a blank.

-

The λmax for this compound in this solvent is observed at 277 nm.

3. Preparation of Standard Solutions and Calibration Curve

-

From the 400 µg/mL stock solution, prepare a series of standard solutions with concentrations ranging from 0.4 to 12 µg/mL by appropriate dilution with 1% aqueous acetic acid.

-

Measure the absorbance of each standard solution at 277 nm using 1% aqueous acetic acid as a blank.

-

Plot a calibration curve of absorbance versus concentration.

Method Validation Summary

The described UV spectrophotometric methods have been validated according to ICH guidelines, demonstrating their accuracy, precision, and linearity.

Table 1: Summary of Quantitative Data for UV Spectrophotometric Methods

| Parameter | Method 1: Simulated Tear Fluid (pH 7.4) | Method 2: 1% v/v Aqueous Acetic Acid |

| λmax | 272 nm[1][2] | 277 nm |

| Linearity Range | 0.5 - 20 µg/mL[1][2] | 0.4 - 12 µg/mL |

| Correlation Coefficient (R²) | 0.999[1][2] | 0.999 |

| Limit of Detection (LOD) | 0.041 µg/mL[1] | Not Reported |

| Limit of Quantification (LOQ) | 0.125 µg/mL[1] | Not Reported |